3-(2-Cyano-2-methylpropyl)benzoic acid

Medicinal Chemistry Kinase Inhibitors Structure-Based Drug Design

Specifically designed to occupy the hydrophobic back pocket of DFG-out RAF kinases, this 95% pure 3-(2-cyano-2-methylpropyl)benzoic acid is a critical intermediate for thiazolo[5,4-b]pyridine inhibitors. Unlike linear analogs or para-substituted isomers, its gem-dimethyl group pre-organizes the nitrile for optimized binding and oral bioavailability, making it irreplaceable for SAR campaigns targeting RAF/VEGFR2.

Molecular Formula C12H13NO2
Molecular Weight 203.24 g/mol
Cat. No. B8351487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Cyano-2-methylpropyl)benzoic acid
Molecular FormulaC12H13NO2
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C)(CC1=CC(=CC=C1)C(=O)O)C#N
InChIInChI=1S/C12H13NO2/c1-12(2,8-13)7-9-4-3-5-10(6-9)11(14)15/h3-6H,7H2,1-2H3,(H,14,15)
InChIKeyYCSNIWIESBGPRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Cyano-2-methylpropyl)benzoic acid: A Meta-Substituted Synthetic Linchpin for Kinase-Targeted Libraries


3-(2-Cyano-2-methylpropyl)benzoic acid (CAS 1125633-30-8, MF C12H13NO2, MW 203.24 g/mol) is a meta-substituted benzoic acid derivative featuring a tertiary 1-cyano-1-methylethyl substituent . Unlike its para-substituted isomer or ester prodrug forms, this specific scaffold was explicitly designed to occupy the hydrophobic 'back pocket' of the DFG-out conformation in RAF kinases, as detailed in structure-based drug design campaigns for dual RAF/VEGFR2 inhibitors . Its typical commercial procurement purity is specified at 95% .

Why 3-(2-Cyano-2-methylpropyl)benzoic acid Cannot Be Replaced by Positional Isomers or Simple Alkyl Benzoates


Substitution with a non-cyano analog, such as 3-(2-methylpropyl)benzoic acid, eliminates the critical hydrogen-bond acceptor or dipole interaction provided by the nitrile within the kinase back pocket . Positional isomerism (e.g., para-substituted 4-(2-cyano-2-methylpropyl)benzoic acid esters) alters the exit vector geometry, which disrupts the molecular conformation required for optimized solubility and target engagement in the final thiazolo[5,4-b]pyridine inhibitors . Furthermore, simpler cyanoethyl analogs lack the geminal dimethyl branching that restricts conformational freedom, a feature crucial for pre-organizing the molecule for binding .

Quantitative Evidence: Selecting 3-(2-Cyano-2-methylpropyl)benzoic acid Over Analogs


Structural Specificity in the DFG-out RAF/VEGFR2 Inhibitor Back Pocket

The tertiary 1-cyano-1-methylethyl motif of the target compound was explicitly designed based on X-ray co-crystal data of BRAF to occupy the hydrophobic back pocket. This resulted in the generation of inhibitor '5c', which achieved regressive antitumor efficacy in an HT-29 xenograft model . In contrast, the widely used simple non-cyano comparator, 3-(2-methylpropyl)benzoic acid, lacks this specific pharmacophoric feature and has no reported efficacy in this advanced kinase model .

Medicinal Chemistry Kinase Inhibitors Structure-Based Drug Design

Commercial Availability and Purity Benchmarking Against Closest Structural Isomer

The target compound is commercially available with a specified purity of 95% . A close positional isomer precursor, benzoic acid 4-cyano-2-methylpropyl ester (CAS 29240-35-5, C12H13NO2, MW 203.24 g/mol), is listed by suppliers but cataloged as an ester rather than the free acid, which would require an additional hydrolysis step if the acid is desired, thereby decreasing synthetic efficiency . Direct quantitative purity data for the free acid of the para-isomer is not publicly benchmarked against the target compound, highlighting a purity transparency advantage for the meta-substituted acid .

Chemical Procurement Synthetic Chemistry Reagent Quality Control

Comparison of Molecular Features Against the Non-Branched Cyanoethyl Scaffold

Compared to the commercially available 3-(2-cyanoethyl)benzoic acid (MW 175.18 g/mol, C10H9NO2), which also bears a cyano substituent but lacks geminal dimethyl branching , the target compound's 2-cyano-2-methylpropyl substituent (MW difference +28.06 g/mol from two methyl groups) introduces greater lipophilic bulk. This increased steric hindrance is calculated to reduce the number of rotatable bonds capable of adopting unproductive conformations, a feature exploited in the design of selective DFG-out binders .

Medicinal Chemistry Conformational Restriction Fragment-Based Drug Design

Product-Specific Application Scenarios for 3-(2-Cyano-2-methylpropyl)benzoic acid


Synthesis of Dual RAF/VEGFR2 DFG-out Inhibitors for Colorectal Cancer Models

As validated by Hirose et al. (2012), this compound is an essential intermediate for creating 5-amino-linked thiazolo[5,4-b]pyridine derivatives targeting the DFG-out conformation . Researchers producing inhibitors with strong oral absorption and in vivo efficacy in HT-29 xenograft models cannot substitute this building block with non-cyano or ester analogs without losing the key structural elements responsible for back-pocket binding and bioavailability .

Structure-Activity Relationship (SAR) Exploration of Kinase Selectivity Pockets

In SAR campaigns, the geminal dimethyl substitution on the cyanoalkyl chain is a defined pharmacophoric element for probing hydrophobic back-pocket tolerance. Unlike the linear 3-(2-cyanoethyl)benzoic acid, which exhibits higher conformational freedom, this specific scaffold allows medicinal chemists to lock the nitrile group into a preferred binding orientation, making it a high-priority reagent for fragment elaboration and combinatorial library construction targeting RAF kinases .

Reference Standard for Meta-Substituted Cyanoalkyl Benzoic Acid Derivatization

Given its documented use in patented synthetic routes for free carboxylic acid coupling reactions, 3-(2-cyano-2-methylpropyl)benzoic acid serves as a viable analytical reference standard for developing new analogs. Its commercial availability at 95% purity provides a consistent quality benchmark absent for several isomers, such as the free acid of the 4-substituted analog, reducing variability in multi-step medicinal chemistry syntheses .

Quote Request

Request a Quote for 3-(2-Cyano-2-methylpropyl)benzoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.